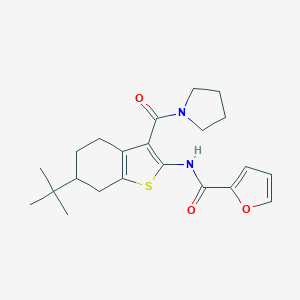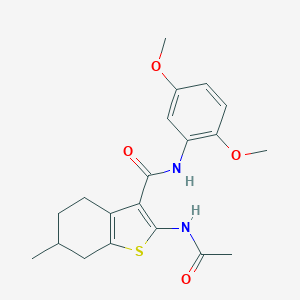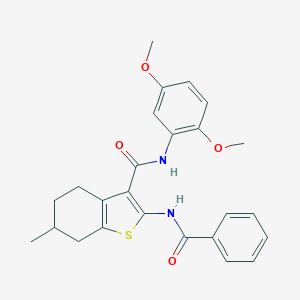
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and a pyrrolidine ring.
Mecanismo De Acción
The mechanism of action of Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, such as DNA gyrase and topoisomerase II, which are essential for the growth and survival of bacteria and cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has been found to have minimal toxicity in animal studies. It has been shown to be rapidly metabolized and eliminated from the body, indicating its safety for use in humans. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It has also been found to have potent antibacterial, antifungal, and antiviral properties, making it a useful tool for studying the mechanisms of these microorganisms. However, its use in lab experiments is limited by its solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy]. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Another potential direction is the development of new materials, such as sensors and catalysts, based on the unique properties of this compound. Further studies are also needed to determine its long-term effects on human health and its potential use in the treatment of cancer.
Métodos De Síntesis
The synthesis of Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] involves the reaction of furan-2-carboxylic acid with tert-butyl isocyanide and pyrrolidine in the presence of a catalyst. The reaction takes place under mild conditions and results in a high yield of the desired product. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the development of new materials, such as sensors and catalysts.
Propiedades
Fórmula molecular |
C22H28N2O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)14-8-9-15-17(13-14)28-20(23-19(25)16-7-6-12-27-16)18(15)21(26)24-10-4-5-11-24/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,23,25) |
Clave InChI |
SYEIERVPFCPBDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289349.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289350.png)
![ethyl 3-[(2,5-dimethoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289351.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289357.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)
![Methyl 4-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289360.png)
![Ethyl 4-({[2-(acetylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289361.png)

![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)